

A Comprehensive Technical Guide to the Physical Properties of 3-(Trifluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 3-(Trifluoromethoxy)benzaldehyde

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Introduction

3-(Trifluoromethoxy)benzaldehyde, with CAS number 52771-21-8, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy functional group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to target molecules. A thorough understanding of its physical properties is fundamental for its effective use in research and development, ensuring safe handling, appropriate reaction setup, and accurate process modeling. This guide provides a detailed overview of the core physical characteristics of **3-(Trifluoromethoxy)benzaldehyde**, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

The physical properties of **3-(Trifluoromethoxy)benzaldehyde** are summarized below. These values are critical for laboratory use, from calculating molar equivalents to designing purification processes.

Property	Value
Molecular Formula	C ₈ H ₅ F ₃ O ₂ [1][2]
Molecular Weight	190.12 g/mol [1][2]
Appearance	Colorless to almost colorless clear liquid[2]
Density	1.33 g/mL at 25 °C[2][3]
Boiling Point	83 - 86 °C at 24 mmHg[2][3]
Refractive Index (n _{20/D})	1.450 - 1.454[2][3]
Flash Point	73 °C (163.4 °F) - closed cup[3]
Solubility	Soluble in various organic solvents[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for measuring the key physical properties of **3-(Trifluoromethoxy)benzaldehyde**.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or, for a less precise measurement, a graduated cylinder and an analytical balance.

Methodology (using a Pycnometer):

- Preparation: Clean a pycnometer of a known volume (e.g., 10 mL) with a suitable solvent, followed by distilled water and acetone. Dry it thoroughly.
- Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer on an analytical balance and record its mass (m_1).
- Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Place it in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the exterior, and weigh it. Record this mass (m_2).

- Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with **3-(Trifluoromethoxy)benzaldehyde**, allow it to equilibrate to the same temperature (25 °C), adjust the volume to the mark, and weigh it. Record this mass (m_3).
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Volume of pycnometer (V) = $(m_2 - m_1) / \rho_{\text{water}}$ (where ρ_{water} at 25 °C is ~0.99704 g/mL)
 - Mass of sample = $m_3 - m_1$
 - Density of sample (ρ_{sample}) = $(m_3 - m_1) / V$

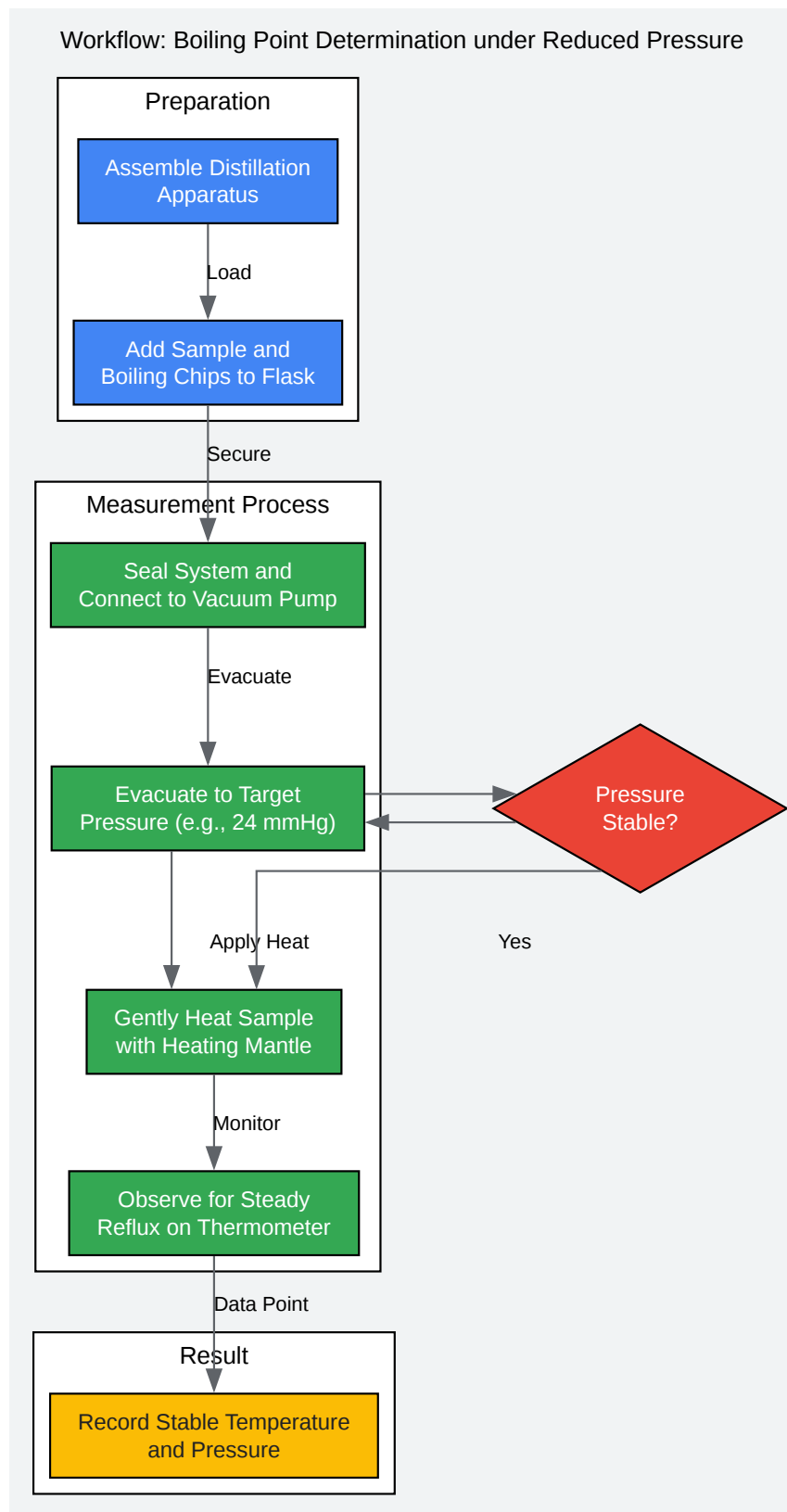
Determination of Boiling Point at Reduced Pressure

Since **3-(Trifluoromethoxy)benzaldehyde** has a relatively high boiling point at atmospheric pressure, vacuum distillation is used to prevent decomposition.

Methodology:

- Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.
- Sample Preparation: Place a small volume of **3-(Trifluoromethoxy)benzaldehyde** and a few boiling chips or a magnetic stir bar into the round-bottom flask.
- Evacuation: Seal the system and slowly turn on the vacuum pump. Reduce the pressure within the apparatus until the desired pressure (e.g., 24 mmHg) is reached and stable, as indicated by the manometer.
- Heating: Begin heating the flask gently using a heating mantle.
- Measurement: Observe the temperature as the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The stable temperature at which the liquid

and vapor are in equilibrium is the boiling point at that specific pressure. Record the temperature and the pressure.



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Caption: Experimental workflow for measuring boiling point under vacuum.

Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity. It is measured using an Abbe refractometer.

Methodology:

- Calibration: Turn on the refractometer's light source. Calibrate the instrument by placing a few drops of distilled water onto the prism. The refractive index should read 1.3330 at 20°C. Adjust if necessary.[4]
- Cleaning: Clean the prism surfaces thoroughly with ethanol or acetone and a soft lens tissue.
- Sample Application: Place 2-3 drops of **3-(Trifluoromethoxy)benzaldehyde** onto the surface of the measuring prism.[4]
- Measurement: Close the hinged prism assembly. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and aligned with the center of the crosshairs.
- Dispersion Correction: If a colored fringe is visible, adjust the compensator dial until the boundary is a sharp, achromatic line.
- Reading: Read the refractive index value directly from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.

Determination of Flash Point

The flash point indicates the lowest temperature at which the liquid's vapors will ignite with an ignition source. The Pensky-Martens closed-cup method is a standard procedure.[3][5]

Methodology:

- Apparatus: Use a Pensky-Martens closed-cup flash point tester.[5][6]

- Sample Preparation: Pour the sample into the test cup to the marked level.[3] Place the lid, which is equipped with a stirrer and thermometer, onto the cup.[3]
- Heating: Heat the sample at a controlled, steady rate (e.g., 5-6 °C per minute for Procedure A of ASTM D93).[3] Stir the sample continuously.
- Ignition Test: At regular temperature intervals, apply an ignition source (a small flame) into the vapor space through an opening in the lid.[3][6]
- Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.[6]
- Pressure Correction: The observed flash point should be corrected to standard atmospheric pressure (101.3 kPa).

Qualitative Solubility Testing

This protocol provides a qualitative assessment of the compound's solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, extractions, and chromatography.

Methodology:

- Sample Preparation: In a small test tube, add approximately 0.1 g (or 0.2 mL) of **3-(Trifluoromethoxy)benzaldehyde**. [7]
- Solvent Addition: Add 3 mL of the test solvent (e.g., water, diethyl ether, ethanol, 5% aq. HCl, 5% aq. NaOH) in portions, shaking vigorously after each addition. [7][8]
- Observation: A compound is considered "soluble" if it dissolves completely to form a homogeneous solution. It is "insoluble" if it remains as a separate phase. [9]
- Systematic Testing:
 - Start with water to determine polarity.
 - Test solubility in a non-polar solvent like diethyl ether or hexanes.

- Test solubility in 5% aq. HCl to check for basic functional groups (amines).
- Test solubility in 5% aq. NaOH and 5% aq. NaHCO₃ to check for acidic functional groups (phenols, carboxylic acids).[8]
- Solubility in concentrated sulfuric acid can indicate the presence of functional groups containing oxygen or nitrogen.[10]

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